N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide
CAS No.: 54819-23-7
Cat. No.: VC17296718
Molecular Formula: C11H9NO4
Molecular Weight: 219.19 g/mol
* For research use only. Not for human or veterinary use.
![N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide - 54819-23-7](/images/structure/VC17296718.png)
Specification
CAS No. | 54819-23-7 |
---|---|
Molecular Formula | C11H9NO4 |
Molecular Weight | 219.19 g/mol |
IUPAC Name | N-[(3S)-2,5-dioxooxolan-3-yl]benzamide |
Standard InChI | InChI=1S/C11H9NO4/c13-9-6-8(11(15)16-9)12-10(14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,14)/t8-/m0/s1 |
Standard InChI Key | YSVIOFKUOBVJII-QMMMGPOBSA-N |
Isomeric SMILES | C1[C@@H](C(=O)OC1=O)NC(=O)C2=CC=CC=C2 |
Canonical SMILES | C1C(C(=O)OC1=O)NC(=O)C2=CC=CC=C2 |
Introduction
Structural and Stereochemical Features
Molecular Architecture
N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide consists of a benzamide group () linked to a 2,5-dioxooxolane (a cyclic diketone derivative of tetrahydrofuran). The oxolane ring adopts a planar conformation due to the electron-withdrawing effects of the two ketone groups, which stabilize the ring structure through conjugation . The stereocenter at the 3-position of the oxolane ring is configured in the S-enantiomeric form, a critical determinant of its chiral interactions in biological systems.
Table 1: Key Structural Parameters
Parameter | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 219.196 g/mol | |
Stereochemistry | (3S) | |
CAS Registry Number | 39741-36-1 |
Synthesis and Manufacturing
Challenges in Synthesis
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Stereochemical Integrity: Maintaining the (3S) configuration during coupling reactions requires inert atmospheres and low temperatures to prevent racemization.
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Yield Optimization: Reported yields for analogous compounds (e.g., N-(2,5-Dioxooxolan-3-yl)acetamide) range from 40–60%, suggesting room for improvement in catalytic systems .
Physicochemical Properties
Thermal Stability and Phase Behavior
N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide exhibits a melting point of approximately 141°C, extrapolated from data on structurally similar compounds like N-(2,5-Dioxooxolan-3-yl)acetamide . Its predicted boiling point (479.3°C) and density (1.36 g/cm³) align with trends observed in aromatic amides with cyclic diketone substituents .
Solubility and Reactivity
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Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) but poorly soluble in water due to the hydrophobic benzamide group.
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Reactivity: The diketone moiety undergoes nucleophilic addition reactions, while the amide group participates in hydrogen bonding and hydrolysis under acidic or basic conditions.
Biological and Pharmacological Applications
Interaction Studies
In silico docking analyses suggest that the (3S) configuration facilitates optimal binding to hydrophobic pockets in enzyme active sites, as seen in related N-acylsulfonamide apoptosis promoters . Experimental validation is needed to confirm these predictions.
Comparative Analysis with Analogous Compounds
Table 2: Structural and Functional Comparison
Compound Name | Key Features | Distinguishing Attributes |
---|---|---|
N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide | Benzamide + (3S)-dioxooxolane | Stereochemical specificity |
N-(2,5-Dioxooxolan-3-yl)benzamide | Benzamide + dioxooxolane (no stereochemistry) | Lack of chiral center |
(3S)-3-(Benzoyl)oxolane-2,5-dione | Oxolane + diketone + benzoyl | Ester linkage vs. amide |
N-(2-Hydroxyphenyl)acetamide | Acetamide + phenolic hydroxyl | Simpler structure, no dioxo group |
The (3S) stereochemistry in N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide confers distinct advantages in molecular recognition processes, potentially enhancing its utility in asymmetric synthesis and enantioselective catalysis .
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